molecular formula C11H7ClFN B8722758 2-Chloro-5-(3-fluorophenyl)pyridine CAS No. 76053-49-1

2-Chloro-5-(3-fluorophenyl)pyridine

Cat. No.: B8722758
CAS No.: 76053-49-1
M. Wt: 207.63 g/mol
InChI Key: ZLBVPKOQOJFUFX-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorophenyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 3-fluorophenyl substituent at the 5-position of the pyridine ring. The chlorine and fluorine atoms contribute to its electronic properties, influencing reactivity and interactions with biological targets .

Properties

CAS No.

76053-49-1

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-chloro-5-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-11-5-4-9(7-14-11)8-2-1-3-10(13)6-8/h1-7H

InChI Key

ZLBVPKOQOJFUFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Takeaways

Electronic Effects : Fluorine and chlorine atoms modulate reactivity, while trifluoromethyl groups enhance stability and bioactivity.

Biological Profiles : Substituent positioning (e.g., 3-fluorophenyl vs. dichlorophenyl) impacts target selectivity and toxicity.

Industrial Viability : Simpler derivatives like 2-Chloro-5-(trifluoromethyl)pyridine dominate commercial applications due to scalable synthesis .

This comparative analysis underscores the importance of substituent choice in optimizing pyridine derivatives for specific scientific and industrial purposes.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The fluorine atom induces deshielding in adjacent protons, while chlorine affects coupling patterns (e.g., 3J coupling in the pyridine ring) .
  • X-ray crystallography : Resolves regioselectivity in substitution reactions. For example, crystal structures of analogous compounds (e.g., 5-(2,3-dichlorophenyl)-2-fluoropyridine) confirm bond angles and spatial arrangements .

Advanced Research Question

  • Steric hindrance : The 3-fluorophenyl group at position 5 creates steric bulk, slowing coupling at position 2. Use of bulky ligands (e.g., XPhos) mitigates this by stabilizing the transition state .
  • Electronic effects : Fluorine’s electronegativity deactivates the ring, requiring electron-deficient catalysts (e.g., Pd(OAc)₂) for Suzuki reactions .

Case Study : Substitution at position 2 with aryl boronic acids achieves >70% yield when using PdCl₂(dppf) and Cs₂CO₃ as base .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question
The compound serves as a precursor for bioactive molecules:

  • Kinase inhibitors : The pyridine core binds ATP pockets; fluorophenyl groups enhance hydrophobic interactions .
  • Antimicrobial agents : Derivatives with sulfonamide substituents show activity against S. aureus (MIC: 8 µg/mL) .

Methodological Note : In vitro assays require purity >95% (HPLC-validated) to avoid false positives .

How can researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced Research Question
Contradictions arise from:

  • Polymorphism : Different crystalline forms alter melting points. Recrystallization from ethanol/water isolates the stable form .
  • Impurity profiles : Trace solvents (e.g., DMF) shift NMR peaks. Use high-vacuum drying and deuterated solvents for consistency .

Q. Validation Protocol :

Compare with PubChem data (InChI Key: GDSROTVTTLUHCO-UHFFFAOYSA-N) .

Cross-validate XRD with CCDC entries (e.g., CCDC 1234567) .

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